molecular formula C17H15N3S B1224642 3-methyl-N,1-diphenyl-4-pyrazolecarbothioamide

3-methyl-N,1-diphenyl-4-pyrazolecarbothioamide

Cat. No. B1224642
M. Wt: 293.4 g/mol
InChI Key: UBYPTYAEDLWULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N,1-diphenyl-4-pyrazolecarbothioamide is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Methyl-N,1-Diphenyl-4-Pyrazolecarbothioamide and its derivatives have been synthesized for various scientific applications. The synthesis involves reactions like the Claisen-Schmidt condensation and reactions with hydrazine. These compounds are characterized by their physical constants and confirmed through spectroscopic methods like IR, 1H NMR, and mass spectrometry (Tantawy et al., 2012).

Antimicrobial and Antiviral Activity

  • Some derivatives of 3-Methyl-N,1-Diphenyl-4-Pyrazolecarbothioamide have shown significant antimicrobial and antiviral activities. These activities have been evaluated against various pathogens like herpes simplex virus and bacteria, demonstrating the potential of these compounds in developing new antimicrobial agents (Ningaiah et al., 2014).

Anticancer Properties

  • The derivatives of 3-Methyl-N,1-Diphenyl-4-Pyrazolecarbothioamide have been explored for their anticancer properties. Research has indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer therapy (Lee et al., 2016).

Corrosion Inhibition

  • Some derivatives of 3-Methyl-N,1-Diphenyl-4-Pyrazolecarbothioamide have been studied for their corrosion inhibition properties, particularly on metals like mild steel. These studies are significant for industrial applications, where corrosion is a major issue (Ouici et al., 2016).

properties

Product Name

3-methyl-N,1-diphenyl-4-pyrazolecarbothioamide

Molecular Formula

C17H15N3S

Molecular Weight

293.4 g/mol

IUPAC Name

3-methyl-N,1-diphenylpyrazole-4-carbothioamide

InChI

InChI=1S/C17H15N3S/c1-13-16(17(21)18-14-8-4-2-5-9-14)12-20(19-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,18,21)

InChI Key

UBYPTYAEDLWULZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=S)NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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